4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)-
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Description
4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization with formic acid to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAl
Properties
CAS No. |
116850-67-0 |
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Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
HIYWYLKCJFGGSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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